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Compound of Interest

Compound Name: FR181157

Cat. No.: B1674010 Get Quote

For scientists and professionals in drug development, the selection of high-quality research

compounds is a critical factor in the success of their experiments. FR181157, a potent and

orally active prostacyclin (PGI2) mimetic, is a valuable tool for studying the prostacyclin IP

receptor. This guide provides a comparative overview of FR181157 available from various

suppliers, focusing on key data points to aid in making an informed purchasing decision.

Mechanism of Action and Applications
FR181157 functions as a selective agonist for the prostacyclin I (IP) receptor, a G-protein

coupled receptor. The activation of the IP receptor by FR181157 initiates a signaling cascade

involving the Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase

intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3] This signaling pathway

ultimately leads to the inhibition of platelet aggregation and promotes vasodilation.[2][3]

Consequently, FR181157 is widely used in research to investigate cardiovascular physiology,

thrombosis, and inflammatory processes.

Comparative Data of FR181157 from Different
Suppliers
Sourcing high-purity and well-characterized FR181157 is crucial for obtaining reliable and

reproducible experimental results. Below is a summary of publicly available data for FR181157
from prominent chemical suppliers. Researchers are encouraged to request lot-specific

certificates of analysis for the most accurate and up-to-date information.
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Supplier Purity Biological Activity Data

MedChemExpress
Not explicitly stated on product

page.

Kᵢ: 54 nM (for IP receptor);

IC₅₀: 60 nM (for anti-platelet

aggregation)

Cayman Chemical
Data not publicly available on

product page.

Data not publicly available on

product page.

Tocris Bioscience

Typically >98% by HPLC

(general statement, not

product-specific).

Data not publicly available on

product page.

Selleck Chemicals
Data not publicly available on

product page.

Data not publicly available on

product page.

Note: The information in this table is based on data that is publicly accessible on the suppliers'

websites. For the most accurate and lot-specific data, it is imperative to contact the suppliers

directly and request a certificate of analysis.

Experimental Protocols
To assist researchers in utilizing FR181157, a standard experimental protocol for an in vitro

platelet aggregation assay is provided below.

In Vitro Platelet Aggregation Assay
This assay measures the ability of FR181157 to inhibit platelet aggregation induced by an

agonist like ADP.

Materials:

Human platelet-rich plasma (PRP)

Platelet-poor plasma (PPP)

FR181157 (from supplier of choice)

Adenosine diphosphate (ADP)
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Saline solution

Platelet aggregometer

Procedure:

Preparation of Platelet-Rich Plasma (PRP):

Collect fresh human blood in tubes containing 3.2% sodium citrate.

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature

to separate the PRP.

Carefully collect the upper PRP layer.

Preparation of Platelet-Poor Plasma (PPP):

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to pellet

the remaining cells.

Collect the supernatant, which is the PPP. The PPP is used to set the 100% aggregation

baseline in the aggregometer.

Platelet Aggregation Assay:

Adjust the platelet count in the PRP to a standardized concentration using PPP.

Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.

Add the desired concentration of FR181157 or vehicle control to the PRP and incubate for

a specified time (e.g., 2-5 minutes).

Initiate platelet aggregation by adding a submaximal concentration of ADP.

Monitor the change in light transmittance for a set period (e.g., 5-10 minutes) using the

aggregometer. The increase in light transmittance corresponds to platelet aggregation.

Data Analysis:
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Calculate the percentage of platelet aggregation inhibition by comparing the aggregation

in the presence of FR181157 to the vehicle control.

Determine the IC₅₀ value of FR181157, which is the concentration required to inhibit 50%

of the ADP-induced platelet aggregation.

Visualizing the Signaling Pathway and Experimental
Workflow
To further clarify the processes involved, the following diagrams illustrate the FR181157
signaling pathway and a typical experimental workflow.
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FR181157 Signaling Pathway

FR181157

IP Receptor

Binds to

Gs Protein

Activates

Adenylyl Cyclase

Activates

cAMP

Converts to

ATP

Substrate

Protein Kinase A

Activates

Inhibition of
Platelet Aggregation

Leads to

Click to download full resolution via product page

Caption: The signaling cascade initiated by FR181157 binding to the IP receptor.
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Platelet Aggregation Assay Workflow
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Caption: A streamlined workflow for the in vitro platelet aggregation assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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